5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione
Description
Historical Context of Thiazolopyrimidine Research
Thiazolopyrimidines emerged as pharmacologically relevant scaffolds following early 20th-century discoveries of purine bioisosterism. The foundational work of Islam and Fahmy (2022) catalogues over thirty studies from 2010–2020 demonstrating thiazolopyrimidine derivatives with IC50 values below 50 μM against diverse cancer cell lines. Structural evolution progressed through three key phases:
- Initial Synthesis (Pre-2010): Early methodologies focused on cyclocondensation reactions, as exemplified by Liang and Hong-Wu's (2007) thiazolo[3,2-a]pyrimidine syntheses using thiourea and β-diketones.
- Activity Expansion (2010–2020): Systematic derivatization revealed structure-activity relationships (SAR), particularly at positions 2, 4, and 5 of the thiazolopyrimidine core.
- Targeted Drug Design (Post-2020): Recent work integrates computational docking with synthetic chemistry, as demonstrated in El-Zoghbi et al.'s (2023) development of thiazolo[3,2-a]pyrimidine-based topoisomerase II inhibitors.
The indeno-thiazolo-pyrimidine subclass gained prominence post-2020 due to enhanced planarity and π-π stacking capabilities compared to simpler analogs.
Significance of Bridgehead Nitrogen in Heterocyclic Chemistry
Bridgehead nitrogen atoms in thiazolo[3,2-a]pyrimidine systems confer three critical advantages:
- Conformational Rigidity: The fused bicyclic structure restricts rotational freedom, reducing entropy penalties during target binding.
- Electronic Modulation: Nitrogen's electronegativity creates polarized regions that facilitate hydrogen bonding with biological targets, as observed in caspase-3/9 interactions.
- Synthetic Versatility: Transition metal-catalyzed C–H activation methods enable precise functionalization at the bridgehead position, as detailed in recent reviews of Pd/Rh-mediated syntheses.
Comparative studies indicate bridgehead nitrogen heterocycles exhibit 3–5× greater metabolic stability than their non-fused counterparts in hepatic microsome assays.
Overview of Indeno-Thiazolo-Pyrimidine Systems
The indeno[1,2-d]thiazolo[3,2-a]pyrimidine framework combines three pharmacophoric elements:
The 2-fluorophenyl group in the subject compound introduces steric and electronic effects distinct from the chlorophenyl/methoxyphenyl analogs studied in Sonkar et al.'s (2024) ethyl carbamate-induced lung carcinoma model.
Research Objectives and Scope
This analysis focuses on three underexplored aspects of 5-(2-fluorophenyl)indeno[1,2-d]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione:
- Synthetic Accessibility: Evaluating feasibility of [3+2] cycloadditions versus transition metal-catalyzed routes
- Target Prediction: Computational modeling of STAT3 and phosphodiesterase-5 binding pockets
- SAR Analysis: Comparative assessment of fluorophenyl vs. chlorophenyl/methoxyphenyl substituents
Excluded from scope are pharmacokinetic parameters and toxicological profiles, which require dedicated ADMET studies.
Properties
IUPAC Name |
10-(2-fluorophenyl)-14-thia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaene-8,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O2S/c20-13-8-4-3-7-12(13)17-15-16(21-19-22(17)14(23)9-25-19)10-5-1-2-6-11(10)18(15)24/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSRQCNBOSCWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C(C3=C(C4=CC=CC=C4C3=O)N=C2S1)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine can act as broad-spectrum antibacterial agents. They have been evaluated against various bacterial strains and have shown promising results in inhibiting growth compared to standard antibiotics .
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Thiazolo-pyrimidine derivatives are known to exhibit cytotoxicity against several cancer cell lines. For example, one study highlighted that certain derivatives demonstrated high selectivity and cytotoxicity against MCF-7 (breast cancer) cells . The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation or interference with DNA synthesis .
3. Neuroprotective Effects
Recent research has pointed towards the neuroprotective potential of thiazolo-pyrimidines. These compounds may serve as acetylcholinesterase inhibitors and positive allosteric modulators for NMDA receptors, suggesting their utility in treating neurodegenerative diseases .
Biological Research Applications
1. Enzyme Inhibition
The compound's structure suggests it may inhibit enzymes such as phosphodiesterases, which play critical roles in cellular signaling pathways . This inhibition could lead to therapeutic effects in conditions like asthma or inflammation.
2. Antioxidant Activity
Research has indicated that thiazolo-pyrimidines possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .
Industrial Applications
1. Material Science
Due to its unique chemical structure, 5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione may find applications in the development of new materials with specific electronic or optical properties .
2. Synthetic Chemistry
This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules in pharmaceutical development .
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with DNA or RNA synthesis, or inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine, chlorine) improve metabolic stability and target binding compared to electron-donating groups (e.g., methoxy).
- Synthetic Routes : Most derivatives are synthesized via cyclocondensation reactions, but fluorinated analogues may require specialized catalysts or conditions.
Antiproliferative Activity (In Vitro and In Vivo):
Key Findings :
- 9B and 12B : Exhibit superior cytotoxicity (IC₅₀ ~7–8 µM) compared to 5-FU (5.0 µM) but with additional apoptotic pathway modulation.
- Fluorophenyl Derivative (Target) : While direct IC₅₀ data is unavailable, its fluorine substituent may enhance caspase binding (similar to 12B’s chloro group) due to increased electronegativity.
Pharmacokinetic and Toxicity Profiles:
| Compound | T₁/₂ (h) | Cₘₐₓ (µg/mL) | Toxicity (Rodent Models) |
|---|---|---|---|
| 9B | 4.2 | 12.5 | No toxicity ≤15 mg/kg |
| 12B | 3.8 | 10.8 | No toxicity ≤15 mg/kg |
| 5-FU | 0.5 | 20.0 | High myelosuppression |
Key Insights :
- 9B/12B : Favorable safety profiles at therapeutic doses (10 mg/kg), unlike 5-FU.
- Target Compound : Expected to follow similar pharmacokinetics due to structural analogy, but fluorine may prolong T₁/₂ by reducing CYP450 metabolism.
Molecular Docking and Mechanism of Action
- 9B/12B : Strong binding to caspase-3/9 (-7.2 to -7.5 kcal/mol) and IL-6 via hydrogen bonding.
Biological Activity
5-(2-Fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound belongs to the thiazolopyrimidine family, which is known for its diverse biological properties. The presence of the indeno and thiazole moieties in its structure contributes to its activity against various biological targets. The molecular formula is with a molecular weight of approximately 305.32 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolopyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : High cytotoxic activity was reported with IC50 values ranging from 10-20 µM.
- HCT116 (colorectal cancer) : Moderate activity was observed with IC50 values around 25 µM.
- MDA-MB-231 (triple-negative breast cancer) : Some derivatives exhibited IC50 values close to 30 µM.
These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells .
Antimicrobial Activity
Thiazolopyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicated that certain derivatives possess significant antibacterial and antifungal activities:
- Bacterial strains : Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL.
- Fungal strains : Showed efficacy against common pathogens like Candida albicans with MICs around 32 µg/mL.
These results indicate a promising application of the compound in treating infections caused by resistant strains .
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiazolopyrimidine compounds exhibit a range of other biological activities:
- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation in animal models of arthritis.
- Antiviral : Initial screenings suggest activity against certain viruses, although further studies are needed to elucidate mechanisms.
- Neuroprotective : There is emerging evidence supporting their role as neuroprotective agents in models of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification Type | Effect on Activity |
|---|---|
| Fluorine substitution | Enhances lipophilicity and cellular uptake |
| Indeno moiety | Increases interaction with DNA/RNA |
| Thiazole ring | Contributes to binding affinity to enzymes |
These modifications can optimize the compound's pharmacological profile and enhance its therapeutic potential .
Case Studies
Several case studies have investigated the efficacy of thiazolopyrimidine derivatives in preclinical models:
- Breast Cancer Study : A derivative similar to the target compound was tested on MCF7 cells and demonstrated significant apoptosis induction through caspase activation.
- Infection Model : In vivo studies showed that a related thiazolopyrimidine effectively reduced bacterial load in infected mice models compared to control groups.
These case studies underscore the relevance of this class of compounds in drug development .
Q & A
Basic: What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
The compound is typically synthesized via multicomponent reactions involving indeno-pyrimidine precursors and fluorophenyl-containing reagents. For example, thiazolo-pyrimidine derivatives can be prepared by reacting ethyl carboxilate intermediates with amines in ethanol under reflux conditions . Key steps include:
- Cyclization : Formation of the indeno-thiazolo-pyrimidine core via acid-catalyzed or thermal cyclization.
- Functionalization : Introduction of the 2-fluorophenyl group via nucleophilic substitution or coupling reactions.
Validation : Structures are confirmed using -NMR, -NMR, and IR spectroscopy to verify regioselectivity and purity .
Basic: How is the compound characterized spectroscopically?
Methodological Answer:
A combination of spectroscopic techniques is employed:
- NMR : -NMR identifies proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; thiazole protons at δ 6.5–7.0 ppm). -NMR confirms carbonyl carbons (C=O at ~170–180 ppm) and aromatic carbons .
- IR : Stretching vibrations for C=O (1650–1750 cm) and C-F (1100–1250 cm) are critical .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Conflicting data (e.g., unexpected splitting in -NMR) may arise from:
- Dynamic stereochemistry : Use variable-temperature NMR to detect conformational changes .
- Regioisomeric ambiguity : Compare experimental -NMR shifts with DFT-calculated values for candidate structures .
- Impurity interference : Employ preparative HPLC or column chromatography to isolate pure fractions before reanalysis .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
Key parameters include:
-
Solvent selection : Ethanol or DMF enhances solubility of intermediates; microwave-assisted synthesis reduces reaction time .
-
Catalyst screening : Lewis acids (e.g., ZnCl) or palladium catalysts improve cyclization efficiency .
-
Table 1 : Yield Comparison Under Different Conditions
Condition Yield (%) Reference Reflux in EtOH 65–70 Microwave (120°C) 82–85 Pd/C catalyst 75–78
Advanced: How to design experiments for evaluating biological activity?
Methodological Answer:
For pharmacological studies (e.g., kinase inhibition):
- In vitro assays : Use fluorescence-based ATP competition assays to measure IC values .
- Molecular docking : Generate 3D models using SMILES/InChI descriptors (e.g., PubChem data) to predict binding affinities .
- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate to ensure reproducibility .
Advanced: How to address solubility challenges in formulation studies?
Methodological Answer:
-
Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .
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Nanoparticle encapsulation : Prepare PLGA nanoparticles via solvent evaporation to enhance bioavailability .
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Table 2 : Solubility in Common Solvents
Solvent Solubility (mg/mL) DMSO 25–30 Ethanol 5–8 Water <0.1
Advanced: What computational methods validate electronic properties?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and charge distribution .
- UV-Vis simulations : Compare experimental λ (e.g., ~320 nm) with TD-DFT results to confirm π→π* transitions .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
